Reduced Haloperidol
Description
Contextualization within Haloperidol (B65202) Biotransformation
Haloperidol undergoes extensive metabolism in the liver, with only a small fraction of the administered dose being excreted in its original form. drugbank.com The primary metabolic routes include glucuronidation, oxidative N-dealkylation, and the reduction of its butyrophenone (B1668137) carbonyl group to form reduced haloperidol. drugbank.comnih.gov Glucuronidation accounts for the largest portion of haloperidol's hepatic clearance, followed by the reduction to this compound and oxidation mediated by cytochrome P450 (CYP) enzymes. drugbank.comnih.govresearchgate.net Approximately 23% to 25% of haloperidol biotransformation is attributed to the reduction pathway. drugbank.com
The conversion of haloperidol to this compound is a critical step in its metabolism, primarily facilitated by specific enzymes in the liver. ontosight.ai
The reduction of the ketone group in the haloperidol molecule is catalyzed by cytosolic carbonyl reductase enzymes. nih.govscispace.comhmdb.ca These NADPH-dependent reductases have a broad substrate specificity, acting on a variety of carbonyl compounds. hmdb.ca While there can be significant inter-individual variation in the activity of CYP enzymes involved in other metabolic pathways of haloperidol, the carbonyl reduction pathway appears to show less variability. nih.govresearchgate.net
| Metabolic Pathway | Primary Enzyme(s) | Approximate Contribution |
|---|---|---|
| Glucuronidation | UGT2B7, UGT1A9, UGT1A4 | 50-60% researchgate.net |
| Reduction to this compound | Carbonyl Reductase | ~25% |
| Oxidative N-dealkylation | CYP3A4, CYP2D6 | 15-30% |
| Oxidation to Pyridinium (B92312) Metabolites | CYP3A4, CYP3A5, CYP1A1 |
The reduction of haloperidol results in the creation of a chiral center, leading to the existence of two enantiomers of this compound: S(-) and R(+). nih.govnih.gov In vitro studies using human tissue have demonstrated that cytosolic ketone reductases stereospecifically form the S(-)-enantiomer of this compound. nih.govuq.edu.au However, studies in patients have shown that while the S(-) enantiomer is predominant, the R(+) enantiomer is also present, suggesting that other enzymes must be involved in its formation. uq.edu.au Specifically, in one study, the S(-) enantiomer accounted for approximately 73.2% of the this compound found in urine. uq.edu.au This stereoselective inhibition is significant, as the S(-) enantiomer has been shown to be a more potent inhibitor of the CYP2D6 enzyme than the R(+) enantiomer. nih.govtandfonline.com
The metabolic pathway is not a one-way street; this compound can be converted back to its parent compound, haloperidol, through oxidation. nih.govinchem.org
The re-oxidation of this compound to haloperidol is primarily mediated by cytochrome P450 enzymes. nih.govnih.gov In vitro studies have identified CYP3A4 as the principal isoform responsible for this metabolic conversion. nih.govnih.gov While CYP2D6 also contributes to this back-oxidation, CYP3A4 plays the more significant role. scispace.comnih.govnih.gov The intrinsic clearances for the back-oxidation of this compound, oxidative N-dealkylation, and pyridinium formation are of a similar magnitude, suggesting that the same enzyme system, likely centered around CYP3A4, is responsible for these reactions. nih.govresearchgate.net The interconversion process, however, favors the reduction of haloperidol to this compound. nih.gov
| Enzyme | Role | Supporting Evidence |
|---|---|---|
| CYP3A4 | Principal enzyme in the oxidation of this compound to haloperidol. nih.gov Also involved in N-dealkylation. nih.gov | Studies with recombinant enzymes and human liver microsomes confirm its major role. nih.govnih.gov |
| CYP2D6 | Contributes to the back-oxidation of this compound. scispace.cominchem.orgnih.gov Also involved in N-dealkylation. nih.gov | Inhibition studies and correlations with sparteine (B1682161) oxidation suggest its involvement. nih.govscirp.org |
| CYP3A5 | Able to metabolize this compound to its pyridinium analog. | Demonstrated with recombinant enzymes. |
| CYP1A1 | Able to catalyze the oxidation of this compound back to haloperidol. | Shown with recombinant enzymes. |
Re-oxidation and Interconversion Dynamics of this compound to Haloperidol
Investigation of Unbalanced Metabolic Cycles and Their Implications
The metabolic relationship between haloperidol and this compound is characterized by a reversible, yet unbalanced, cycle. nih.gov The process of interconversion between the two compounds has been confirmed in human subjects. nih.govsci-hub.se Research indicates that the metabolic pathway strongly favors the reduction of haloperidol to this compound over the reverse oxidation reaction. nih.govnih.gov This imbalance means that while this compound can be converted back to the active parent drug, the rate of its formation from haloperidol is significantly higher.
This unbalanced metabolic cycle has several important implications. The ratio of this compound to haloperidol (RHAL/HAL) in the plasma is not static; it can be influenced by factors such as the dose of haloperidol administered and the duration of treatment. nih.gov Higher doses and longer treatment periods tend to result in a greater RHAL/HAL ratio. nih.gov Furthermore, significant interindividual differences, with variations of up to 10-fold in both oxidation and reduction capacities, have been observed. nih.gov These variations in metabolic handling can contribute to the wide range of therapeutic responses seen in patients treated with haloperidol. nih.gov Some studies have suggested a link between elevated plasma concentrations of this compound or a high RHAL/HAL ratio and a diminished therapeutic response to haloperidol, although these findings have not been consistently replicated across all investigations. nih.gov
Table 1: Key Research Findings on the Interconversion of Haloperidol and this compound
| Study Focus | Key Finding | Citation |
|---|---|---|
| Direction of Interconversion | The interconversion process predominantly favors the reduction of haloperidol to this compound. | nih.govnih.gov |
| Influencing Factors | The RHAL/HAL ratio is dependent on the dose and duration of haloperidol treatment. | nih.gov |
| Interindividual Variability | There are significant (up to 10-fold) differences in the oxidation and reduction capacities among individuals. | nih.gov |
| Clinical Response | Some studies suggest a diminished therapeutic response with elevated plasma levels of this compound, but findings are inconsistent. | nih.govnih.gov |
Significance of Metabolite Research in Antipsychotic Pharmacotherapy
Rationale for Investigating Active and Inactive Metabolites
The biotransformation of a drug can result in metabolites that are either pharmacologically active or inactive. nih.govcreative-proteomics.com Active metabolites can retain, enhance, or even have different pharmacological effects compared to the parent compound. nih.govwalshmedicalmedia.com In some instances, a drug may be a "prodrug," meaning it is inactive until it is metabolized into its active form. nih.gov Conversely, inactive metabolites are byproducts that no longer possess a therapeutic effect and are typically prepared for elimination from the body. creative-proteomics.com
Investigating both active and inactive metabolites is crucial for several reasons:
Predicting Drug Interactions: Knowledge of the metabolic pathways, including the specific enzymes involved like the cytochrome P450 (CYP) system, helps in predicting potential interactions with other drugs. nih.govmdpi.com
Explaining Interindividual Variability: Differences in how individuals metabolize drugs, often due to genetic polymorphisms in metabolic enzymes, can lead to variations in metabolite levels and, consequently, in clinical response and side effects. nih.gov
Contribution to the Overall Pharmacological Profile of the Parent Compound
The contribution of metabolites is not always straightforward. While some studies have proposed that this compound might interfere with haloperidol's action at dopamine (B1211576) receptors, potentially acting as a 'false neuroleptic' and reducing treatment effectiveness, other research has not found evidence to support this interference. nih.govnih.gov The study of metabolites like this compound, and others such as the pyridinium metabolites of haloperidol, is essential for a complete understanding of the drug's mechanism of action and potential for toxicity. acs.orgacs.org Ultimately, a thorough investigation of all major metabolites is necessary to build a comprehensive picture of an antipsychotic's behavior in the body, which can inform clinical practice and the development of safer and more effective medications. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZBBTJFOIOEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929321 | |
| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34104-67-1, 136271-60-8 | |
| Record name | 4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34104-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyhaloperidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROHALOPERIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9M1Q7KW8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Reduced Haloperidol
Receptor Binding Profiles and Selectivity
The pharmacological actions of reduced haloperidol (B65202) are largely defined by its binding affinities to various neurotransmitter receptors and transporters.
Dopamine (B1211576) Receptor Interactions (e.g., D2 Receptor Affinity)
In stark contrast to haloperidol, which is a potent dopamine D2 receptor antagonist, reduced haloperidol exhibits a significantly diminished affinity for D2 receptors. drugbank.comresearchgate.netnih.gov Studies have shown that the affinity of this compound for D2 receptors is approximately 85 times lower than that of haloperidol. researchgate.net Specifically, the inhibitory constant (Ki) for this compound at D2 receptors has been reported to be in the range of 100-200 nM, whereas haloperidol's affinity is in the low nanomolar range (Ki = 0.89 nM). drugbank.comnih.gov Both enantiomers of this compound demonstrate this decreased affinity for both D2 and D3 dopamine receptors. drugbank.com This substantial reduction in D2 receptor binding is a key differentiating feature between this compound and its parent drug. nih.gov
Table 1: Comparative Binding Affinities (Ki, nM) at Dopamine D2 Receptors
| Compound | Dopamine D2 Receptor (Ki, nM) |
|---|---|
| Haloperidol | 0.89 nih.gov, 2.8 researchgate.net |
| This compound | 100-200 drugbank.com, 239 researchgate.net |
This table provides a summary of the binding affinities of haloperidol and this compound for the dopamine D2 receptor, as reported in the scientific literature.
Sigma-1 Receptor Ligand Properties
This compound is a potent ligand for sigma-1 receptors, retaining a high affinity comparable to that of haloperidol. researchgate.netnih.gov
Both enantiomers of this compound display potent and equal affinity for sigma-1 receptor sites, with Ki values reported to be in the 1-2 nM range. drugbank.com This affinity is only slightly weaker than that of haloperidol itself (Ki: 0.33 nM). drugbank.com Another study reported a Ki of 1.8 nM for the racemic mixture of this compound at sigma-1 receptors. acs.org At sigma-2 sites, the (R)-(+)-enantiomer of this compound has an affinity similar to haloperidol (Ki: 31 nM and 26 nM, respectively), while the (S)-(-)-enantiomer is slightly more potent (Ki: 8.2 nM). drugbank.com
Table 2: Binding Affinities (Ki, nM) at Sigma Receptors
| Compound | Sigma-1 Receptor (Ki, nM) | Sigma-2 Receptor (Ki, nM) |
|---|---|---|
| Haloperidol | 0.33 drugbank.com | 26 drugbank.com |
| (±)-Reduced Haloperidol | 1.8 acs.org | 32 acs.org |
| (R)-(+)-Reduced Haloperidol | 1-2 drugbank.com | 31 drugbank.com |
| (S)-(-)-Reduced Haloperidol | 1-2 drugbank.com | 8.2 drugbank.com |
This table summarizes the binding affinities of haloperidol and the enantiomers of this compound for sigma-1 and sigma-2 receptors.
This compound acts as a functionally selective sigma-1 receptor agonist. This is evidenced by its ability to stimulate the release of brain-derived neurotrophic factor (BDNF) from human and mouse astrocytes in a sigma-1 receptor-dependent manner. researchgate.netnih.gov This effect is notable because haloperidol, despite its high affinity for the sigma-1 receptor, does not facilitate BDNF release. researchgate.net The stimulation of BDNF secretion by this compound can be blocked by sigma-1 receptor antagonists. researchgate.net
Binding Kinetics and Potency at Sigma-1 Receptors
Neurotransmitter Transporter Modulation (e.g., Norepinephrine, Dopamine, Serotonin (B10506) Transporters)
Haloperidol has been shown to modulate neurotransmitter transporters. For instance, it can lead to an increase in synaptic dopamine concentrations, which in turn reduces the binding of radioligands to the dopamine transporter (DAT). snmjournals.org This suggests an indirect effect on DAT function. Studies on haloperidol's broader impact have shown differential expression of genes related to various neurotransmitter receptors and transporters. plos.org However, specific data on the direct binding affinity and modulatory effects of this compound on norepinephrine, dopamine, and serotonin transporters are not extensively detailed in the provided search results.
In Vitro and In Vivo Neurochemical Activity
The neurochemical activity of this compound is a direct consequence of its receptor binding profile. In vitro, this compound has been shown to inhibit the phosphoinositide response to muscarinic agonists in rat brain synaptoneurosomes, which is an assay indicative of sigma receptor agonist activity. researchgate.net Furthermore, it induces apoptosis in colon and mammary adenocarcinoma cells. oncotarget.com In uveal melanoma cells, this compound inhibited cancer growth and induced apoptosis. oncotarget.com
In vivo, despite its low affinity for D2 receptors, parenteral administration of both enantiomers of this compound in rats led to an increase in dopamine synthesis and turnover in the striatum, cortex, and mesolimbic areas, similar to the effects produced by haloperidol. drugbank.com It is important to note that researchers suggest this effect could be a consequence of the in vivo oxidation of this compound back to haloperidol. drugbank.comresearchgate.netnih.gov A difluorinated analogue of this compound was synthesized to minimize this oxidation and was found to be distributed to the brain and reverse learning deficits in mice. nih.gov
Comparative Potency in Preclinical Neuroleptic Assays
This compound displays a significantly different receptor binding profile compared to its parent compound, haloperidol. While haloperidol binds with high and roughly equal affinity to both dopamine D2 and sigma receptors, its carbonyl-reduced metabolite, this compound, shows a marked decrease in affinity for dopamine receptors while retaining high potency at sigma receptors. researchgate.net
In vitro studies have quantified this difference, showing that both enantiomers of this compound have a greatly decreased affinity for dopamine D2 and D3 receptors compared to haloperidol. nih.gov Specifically, this compound's affinity for dopamine receptors is about 85-fold lower than that of haloperidol. researchgate.net In contrast, it binds to sigma receptors with nearly the same high affinity as its parent compound. researchgate.net Both enantiomers of this compound show potent and equal affinity for sigma-1 (S1) sites, with Ki values of 1-2 nM, which is only slightly weaker than haloperidol's Ki of 0.33 nM. nih.gov
The following table provides a comparative view of the binding affinities (Ki values) for these compounds at various receptor sites.
| Compound | Dopamine D2 Receptor (Ki, nM) | Sigma-1 (S1) Receptor (Ki, nM) | Sigma-2 (S2) Receptor (Ki, nM) |
|---|---|---|---|
| Haloperidol | 2.8 | 0.33 - 2.8 | 26 |
| This compound (Racemic) | 239 | ~2.8 | N/A |
| (R)-(+)-Reduced Haloperidol | 100-200 | 1-2 | 31 |
| (S)-(-)-Reduced Haloperidol | 100-200 | 1-2 | 8.2 |
Data sourced from multiple preclinical studies. researchgate.netnih.gov
Modulation of Intracellular Signaling Pathways
This compound has been identified as a facilitator of Brain-Derived Neurotrophic Factor (BDNF) secretion. researchgate.net This action is mediated through its potent activity as a sigma-1 receptor agonist. researchgate.net Research has shown that this compound facilitates BDNF secretion from astrocytic glial cell lines in a manner dependent on the sigma-1 receptor. researchgate.net This finding is particularly noteworthy because the parent compound, haloperidol, despite its high affinity for the sigma-1 receptor, does not facilitate BDNF release. researchgate.net
The induction of immediate early genes (IEGs) such as cFos, Arc, and Zif268 is a well-established downstream effect of dopamine D2 receptor antagonist activity. nih.govmdpi.com Acute administration of haloperidol is known to increase the expression of cFos, Arc, and Zif268 in striatal neurons. nih.govnih.gov This effect is specifically linked to the blockade of D2 receptors on striatopallidal medium-sized spiny neurons (MSNs). nih.govuq.edu.au The available scientific literature, however, does not provide direct evidence detailing the influence of this compound on the expression of these specific IEGs. Given that this compound has substantially lower affinity for the D2 receptor, it cannot be assumed to produce the same effects on gene expression that are characteristic of potent D2 antagonists like haloperidol. researchgate.net
The intracellular signaling cascades involving protein kinase A (PKA), Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32), and the mammalian target of rapamycin (B549165) (mTOR) are critically modulated by dopamine D2 receptor activity. smw.chresearchgate.net Blockade of D2 receptors by antipsychotics like haloperidol leads to the disinhibition of these pathways, promoting PKA-dependent phosphorylation of DARPP-32 and synergistically activating the mTOR pathway to control the induction of IEGs. nih.govnih.gov These molecular adaptations are considered central to the action of D2-antagonizing antipsychotics. nih.gov There is no direct evidence in the reviewed literature to suggest that this compound, with its weak D2 receptor affinity, engages the PKA/DARPP-32 and mTOR pathways through this D2-antagonism mechanism. researchgate.netnih.gov
Influence on Immediate Early Gene Expression (e.g., cFos, Arc, Zif268)
Effects on Synaptic Dopamine Levels and Transport
Studies in rats have observed that parenteral administration of the enantiomers of this compound led to an increase in dopamine synthesis and turnover in the striatum, cortex, and mesolimbic areas. nih.gov This effect is similar to that produced by haloperidol itself. nih.gov However, it is crucial to note the possibility that these effects may not be due to the direct action of this compound but could be a consequence of its in vivo oxidation back to haloperidol. nih.gov
The parent compound, haloperidol, is understood to increase synaptic dopamine concentrations by blocking terminal presynaptic D2 autoreceptors, which abolishes feedback inhibition and thereby increases dopamine synthesis and release. snmjournals.org Haloperidol's action can also lead to a reduction in dopamine transporter (DAT) binding, indicative of competition with elevated synaptic dopamine. snmjournals.org Antipsychotic efficacy has been associated with a suppression of DAT activity. researchgate.net A direct physical interaction between D2 receptors and DAT has also been demonstrated, which provides a mechanism for reciprocal regulation. jneurosci.org Given this compound's significantly lower affinity for the D2 receptor, its capacity to directly influence these D2-mediated mechanisms of dopamine regulation is considered minimal compared to haloperidol. researchgate.netnih.gov
Pharmacokinetic Investigations of Reduced Haloperidol
Distribution and Biotransformation Dynamics
Haloperidol (B65202) undergoes extensive metabolism primarily in the liver, with the reduction pathway leading to reduced haloperidol accounting for approximately 23% of its biotransformation in humans. drugbank.comresearchgate.netpharmgkb.org This metabolic step involves the conversion of the keto group of haloperidol to a hydroxyl group, forming this compound. nih.gov The process is reversible, meaning this compound can be oxidized back to the parent compound, haloperidol. researchgate.netpharmgkb.orgnih.govnih.govtandfonline.comdroracle.ai This back-oxidation is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4. researchgate.netnih.govtandfonline.com Other significant metabolic pathways for haloperidol include glucuronidation (50-60%) and oxidative N-dealkylation/pyridinium (B92312) formation (20-30%). drugbank.comresearchgate.netpharmgkb.orgnih.gov
Quantification of this compound Levels in Biological Matrices (e.g., Plasma, Brain Tissue)
The quantification of this compound in biological matrices such as plasma and brain tissue is crucial for pharmacokinetic studies. Methods like high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA) have been employed for this purpose. nih.govnih.govpsychiatry.ruthermofisher.comusm.my
In plasma, this compound is detectable, though its concentrations can vary significantly. In single-dose studies, plasma concentrations of this compound have generally been found to be much lower than those of the parent drug. nih.gov However, in patients on chronic haloperidol medication, literature reports have indicated instances where this compound levels were higher than those of the parent drug. nih.gov For example, in a study involving rhesus monkeys, plasma steady-state trough levels of haloperidol were 1.8 ± 0.3 ng/ml, while this compound levels were 0.6 ± 0.1 ng/ml in a high-dose group.
Regarding brain tissue, haloperidol concentrations have been quantified and are typically 10-30 times higher than the optimal serum concentrations used in the treatment of schizophrenia. psychiatryonline.orgscispace.com Haloperidol concentrations appear to be homogeneously distributed across different brain areas within a single individual. psychiatryonline.org this compound has also been studied in brain tissue, with research indicating its formation from haloperidol within human brain tissue. psychiatryonline.org
Analysis of this compound-to-Haloperidol Ratios
The ratio of this compound to haloperidol (RH/HL ratio) in plasma is an important pharmacokinetic parameter. A high RH/HL ratio, specifically greater than 5, has been suggested in some studies to be associated with a poor clinical response to haloperidol. nih.govtestcatalog.org Conversely, a ratio of less than 0.5 may indicate patient noncompliance, as the metabolite does not accumulate except under steady-state conditions. testcatalog.org
Studies have shown significant correlations between RH/HL ratios obtained from oral haloperidol and haloperidol decanoate (B1226879) administration, particularly at specific time points during treatment. psychiatry.runih.gov
Time-Dependent and Dose-Dependent Variability in Metabolite Ratios
The RH/HL ratios exhibit both time-dependent and dose-dependent variability. The formation of this compound has been observed to be consistent during haloperidol decanoate treatment. psychiatry.rupsychiatry.runih.gov
Furthermore, the RH/HL ratios are dose-dependent, with higher doses of haloperidol generally leading to higher ratios. nih.govnih.gov For instance, a study in Chinese schizophrenic inpatients demonstrated that the 60 mg/day haloperidol group exhibited a significantly higher mean RH/HL ratio (by 0.84, P < 0.0001) compared to the 10 mg/day group, and the 30 mg/day group showed a higher ratio (by 0.31, P < 0.0001) compared to the 10 mg/day group. nih.gov The 20 mg/day group showed an RH/HL ratio almost equal to that of the 10 mg/day group. nih.gov This suggests a non-linear relationship where the ratio increases more markedly at higher doses.
Table 1: Influence of Haloperidol Daily Dose on Plasma this compound/Haloperidol (RH/HL) Ratios
| Haloperidol Daily Dose (mg/day) | Mean RH/HL Ratio Change (vs. 10 mg/day) | P-value |
| 10 | Baseline | - |
| 20 | Approximately equal | - |
| 30 | +0.31 | < 0.0001 |
| 60 | +0.84 | < 0.0001 |
| Data derived from a study on Chinese schizophrenic inpatients. nih.gov |
Inter-Individual Variability in Metabolite Pharmacokinetics
Significant inter-individual variability is observed in the pharmacokinetics of haloperidol and its metabolites, including this compound. drugbank.comnih.govdroracle.ainih.govpsychiatry.rumdpi.com This variability can be attributed to several factors, including genetic polymorphisms in metabolic enzymes and various demographic and physiological characteristics. nih.govpsychiatryonline.org
Impact of Genetic Polymorphisms on Metabolic Enzyme Activity (e.g., CYP2D6, Carbonyl Reductase)
Genetic polymorphisms in cytochrome P450 (CYP) enzymes, particularly CYP2D6, are a significant source of inter-patient variability in haloperidol pharmacokinetics and can influence the concentrations of both haloperidol and this compound. drugbank.comresearchgate.netnih.govnih.govmdpi.comnih.govresearchgate.netresearchgate.net
CYP2D6: The genetically polymorphic enzyme CYP2D6 contributes to the biotransformation of haloperidol. drugbank.comresearchgate.netnih.govresearchgate.net Studies have shown that this compound trough levels and haloperidol total clearance correlate significantly with the number of active CYP2D6 genes. nih.govresearchgate.net Poor metabolizers (PMs) of CYP2D6 substrates tend to have significantly higher mean plasma concentrations of this compound compared to extensive metabolizers (EMs), indicating that the disposition of both compounds is related to CYP2D6 polymorphism. nih.gov Interestingly, this compound itself acts as an inhibitor of CYP2D6, with the S(-)-enantiomer being more potent than the R(+)-enantiomer. researchgate.net This suggests a potential for complex drug interactions and unexpected high plasma concentrations when CYP2D6 substrates are co-administered with haloperidol. researchgate.net The involvement of CYP2D6 in haloperidol metabolism appears to be more prominent at lower haloperidol doses (e.g., < 20 mg daily), while CYP3A4 may contribute more significantly at higher doses. nih.gov
Carbonyl Reductase: The conversion of haloperidol to this compound is mediated by carbonyl reductase. drugbank.comresearchgate.netnih.govtandfonline.com Research suggests that there is relatively small variation in the activity of carbonyl reductase, implying that this specific metabolic pathway is less likely to be a major source of inter-patient variability in the formation of this compound compared to CYP-mediated pathways. researchgate.nettandfonline.com
Influence of Demographic and Physiological Factors
Several demographic and physiological factors can influence the pharmacokinetics of this compound and its ratio to haloperidol:
Age: Aging can significantly elevate the plasma RH/HL ratio. For each year increase in age, the RH/HL ratio can increase by approximately 0.0067, even after adjusting for gender, body weight, and dosage. nih.gov Elderly patients may also exhibit higher steady-state plasma concentrations of haloperidol due to physiological changes such as reduced liver blood flow, decreased lean body mass, total body water, and albumin, and an increase in total body fat composition. tandfonline.compsychiatryonline.orgmedsafe.govt.nz
Body Weight: An increasing body weight is associated with a reduction in the plasma RH/HL ratio. For each kilogram increment in body weight, the RH/HL ratio can decrease by approximately 0.0044, after adjusting for other variables. nih.gov
Gender: While some studies suggest slight effects, gender generally does not significantly influence haloperidol kinetics or the this compound/haloperidol ratios. nih.govpsychiatryonline.orgnih.gov
Smoking: Smoking can have a significant effect on haloperidol kinetics, potentially leading to lower plasma concentrations of haloperidol in smokers compared to non-smokers. psychiatryonline.orgnih.govresearchgate.net This effect may be mediated by the induction of CYP3A4 rather than CYP2D6. researchgate.net
Liver Function and Other Physiological Changes: Haloperidol metabolism can be reduced in terminally ill patients due to factors like decreased liver blood flow, which is common in the elderly or dehydrated patients, and reduced CYP3A activity potentially due to cachexia. tandfonline.com These changes can lead to altered haloperidol concentrations and, consequently, impact this compound levels. tandfonline.com
Table 2: Influence of Demographic and Physiological Factors on Plasma this compound/Haloperidol (RH/HL) Ratios
| Factor | Effect on RH/HL Ratio | Significance (P-value) |
| Age | Each year increase elevates ratio by 0.0067 | < 0.0001 |
| Body Weight | Each kg increment reduces ratio by 0.0044 | < 0.01 |
| Gender | No significant influence | - |
| Data derived from a study on Chinese schizophrenic inpatients, adjusted for other variables. nih.gov |
Pharmacokinetic Modeling and Simulation
Physiologically Based Pharmacokinetic (PBPK) modeling represents a sophisticated computational approach to predict the absorption, distribution, metabolism, and elimination (ADME) of pharmaceutical compounds within virtual human populations. This methodology integrates physiological, anatomical, and biochemical data to provide a mechanistic understanding of drug disposition. Given the significant interindividual variability observed with drugs like haloperidol, PBPK models are invaluable for anticipating kinetic behavior and advancing personalized medicine. nih.govresearchgate.netnih.govresearchgate.net
Development and Validation of Physiologically Based Pharmacokinetic (PBPK) Models for Haloperidol and its Metabolites
The development of PBPK models for haloperidol and its metabolites, including this compound, involves a comprehensive integration of pharmacological, biological, physiological, and experimental data, often utilizing simulation platforms such as PK-Sim. nih.gov The initial phase typically focuses on simulating the pharmacokinetic (PK) profile of the parent drug in a healthy adult population following both intravenous and oral administration to characterize its distribution and elimination phases. nih.govresearchgate.netnih.gov Key drug-related properties, such as the unbound fraction (fu) and lipophilicity (logP), serve as crucial inputs for modeling drug distribution. nih.gov
Haloperidol undergoes extensive hepatic metabolism, primarily involving enzymes such as uridine (B1682114) 5′-diphospho-glucanosyltransferases (UGT) 1A4, 1A9, 2B7, cytosolic carbonyl reductase-1 (CBR1), and cytochrome P450 3A4 (CYP3A4). nih.gov this compound (RHAL) is a significant metabolite formed via the reduction metabolic pathway and possesses the potential for pharmacological activity or can be re-oxidized back to the parent haloperidol. nih.govontosight.ai Consequently, PBPK models have been specifically developed and evaluated for this compound, both as a standalone compound and as a metabolite within a parent-metabolite framework. nih.gov
Model validation is a critical step, performed by comparing predicted PK values against observed clinical data through visual assessments and numerical metrics. nih.govnih.govdntb.gov.ua Common evaluation parameters include prediction error and the mean fold error of the ratio of observed-to-predicted PK values. nih.govnih.govresearchgate.net For all evaluated clinical scenarios, the predicted values have consistently demonstrated good agreement with reported data, typically falling within an acceptable two-fold error range. nih.govnih.govdntb.gov.ua
Table 1: Key Parameters in PBPK Model Development and Validation
| Parameter Type | Examples/Metrics | Purpose/Observation | Source |
| Input Data | Pharmacological, Biological, Physiological, Experimental Data (e.g., fu, logP) | Foundation for model building | nih.gov |
| Metabolism Enzymes | UGT1A4, 1A9, 2B7, CBR1, CYP3A4 | Major contributors to haloperidol metabolism | nih.gov |
| Validation Metrics | Visual Assessments, Prediction Error, Mean Fold Error (Observed/Predicted Ratio) | Evaluate model accuracy and fit | nih.govnih.govresearchgate.netdntb.gov.ua |
| Predictive Accuracy | Within acceptable two-fold error range | Indication of good agreement between predicted and observed PK values | nih.govnih.govdntb.gov.ua |
Predictive Capabilities for Metabolite Exposure and Disposition
PBPK models offer robust predictive capabilities for understanding metabolite exposure and disposition, providing mechanistic insights into drug dynamics. researchgate.net These models are particularly useful for elucidating sequential metabolism and characterizing the kinetics of metabolites like this compound. researchgate.net They can effectively predict the influence of transporter and enzyme interactions on the systemic and target organ exposures of both the parent drug and its metabolites. researchgate.net
A significant application of PBPK modeling lies in its ability to predict the impact of drug-drug interactions (DDIs) on biological exposure, which is crucial for guiding appropriate dosing adjustments and mitigating unwanted effects. nih.govresearchgate.netmdpi.com For instance, the developed haloperidol PBPK model has been successfully utilized to predict drug-drug interactions, such as those between haloperidol and rifampicin, and has been extended to predict PK in specific patient populations, including those with tuberculosis. nih.govnih.govresearchgate.netdntb.gov.ua The models have precisely predicted the effects of pathophysiological changes and enzyme induction, often associated with disease states or co-treatments, on haloperidol pharmacokinetics. nih.govnih.gov
The predictive performance of these models for DDIs has been well-established, with predicted values for key pharmacokinetic parameters like maximum plasma concentration (Cmax) and area under the curve (AUC) typically falling within a 0.5- to 2-fold range of the observed clinical values. dntb.gov.ua Beyond DDIs, PBPK models can predict drug and metabolite concentrations across various body sites and organs, thereby assisting in the optimization and adjustment of dosages and the exploration of different routes of administration. mdpi.com This capability is instrumental in identifying potential pharmacokinetic liabilities, such as high metabolism, rapid clearance, or the need for dose modifications in specific patient subgroups. mdpi.com
Table 2: Predictive Applications of PBPK Models for this compound
| Predictive Capability | Specific Application/Outcome | Source |
| Metabolite Kinetics | Understanding sequential metabolism and metabolite disposition | researchgate.net |
| Enzyme/Transporter Interplay | Predicting impact on blood and target organ exposure | researchgate.net |
| Drug-Drug Interactions (DDIs) | Predicting haloperidol-rifampicin interactions; guiding dosing adjustments | nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua |
| Disease/Pathophysiological States | Predicting PK changes in tuberculosis patients; accounting for enzyme induction | nih.govnih.gov |
| Exposure in Target Sites | Predicting concentrations in various body sites/organs | researchgate.netmdpi.com |
| PK Liability Identification | Identifying high metabolism, rapid clearance, or need for dose adjustments | mdpi.com |
Pharmacodynamic Effects and Clinical Correlates of Reduced Haloperidol
Investigative Analysis of Clinical Response Correlation
The relationship between the levels of reduced haloperidol (B65202) or its ratio to haloperidol and the clinical response to treatment has been a complex area of study, yielding some inconsistent findings.
Some studies involving schizophrenic patients have indicated a potential for diminished therapeutic response to haloperidol when elevated plasma concentrations of reduced haloperidol or increased this compound/haloperidol ratios are present. nih.gov However, it is crucial to note that this observation has not been consistently replicated across all investigations. nih.gov For instance, one study specifically found no significant relationship between serum concentrations of this compound or its ratio to haloperidol and improvements in psychopathology in patients with acute schizophrenia. nih.gov Conversely, another source suggests that an elevated ratio of this compound-to-haloperidol, specifically exceeding 5, may predict a poor clinical response. mayocliniclabs.com
The ratios of this compound to haloperidol are influenced by both the dose and duration of treatment, with higher doses or longer treatment periods generally leading to greater ratios. nih.gov While this compound is a major metabolite, its pharmacological activity is generally considered minimal, though it has been shown to be 20-50% as potent as the parent compound, haloperidol, in some in vivo neuroleptic tests. nih.govmayocliniclabs.com
A hypothesis has been put forth suggesting that this compound might interfere with haloperidol's therapeutic action at dopamine (B1211576) receptors, thereby potentially reducing the effectiveness of the parent drug. nih.gov However, research has provided conflicting evidence on this point. One study specifically concluded that this compound did not interfere with the antipsychotic action of haloperidol. nih.gov This study found that patients with elevated levels of this compound or elevated metabolite ratios did not consistently exhibit lower clinical improvements when compared to the fitting curve of haloperidol's serum concentration-therapeutic effect relationship. nih.gov
Examination of Relationships Between this compound Levels/Ratios and Therapeutic Efficacy
Association with Adverse Event Profiles
The presence of this compound and its further metabolites has been investigated for their potential contributions to the adverse event profile associated with haloperidol treatment, particularly extrapyramidal symptoms and other systemic effects.
Extrapyramidal symptoms (EPS) are common adverse effects associated with haloperidol, primarily stemming from its mechanism of action as a potent antagonist of dopamine D2 receptors. patsnap.commims.comdroracle.aidrugbank.comwikipedia.org The blockade of these receptors, particularly within the nigrostriatal pathway, disrupts normal motor control, leading to EPS such as Parkinsonian-like symptoms (tremors, rigidity, bradykinesia), dystonia (sustained muscle contractions), and akathisia (motor restlessness). patsnap.comdroracle.aidrugbank.comwikipedia.orgpsychdb.com This is thought to result from an imbalance between dopaminergic and cholinergic activity in the brain, with decreased dopamine and excess acetylcholine. psychdb.com
The direct role of this compound in the manifestation of EPS presents conflicting findings in the literature. Some reports suggest that this compound levels may be more strongly correlated with extrapyramidal side effects and poorer clinical outcomes than haloperidol itself. researchgate.net Conversely, another study found no significant relationship between this compound concentrations and extrapyramidal adverse effects. nih.gov
Haloperidol treatment carries a potential for cardiovascular adverse effects, including QT interval prolongation and Torsades de Pointes, particularly when administered at higher than recommended doses or intravenously. mdpi.commedscape.com A QTc interval exceeding 500 milliseconds is associated with an increased risk of Torsades de Pointes. medscape.com While these effects are generally considered rare and typically linked to high dosages, concerns about cardiac safety have contributed to the increased use of second-generation antipsychotics. mdpi.compsychiatryonline.org Additionally, haloperidol can block alpha-adrenergic receptors, which may lead to orthostatic hypotension. patsnap.comresearchgate.net
Beyond motor side effects, haloperidol can also impact cognitive and mood functions. It has been associated with negative consequences on cognition, including deficits in sustained attention, reaction time, and information processing speed. droracle.ai Furthermore, it can have adverse effects on measures of contentment, anger, and confusion. droracle.ai Haloperidol is also commonly used in the management of neuropsychiatric symptoms associated with delirium. mdpi.com
A significant area of concern regarding this compound involves its further metabolism into potentially neurotoxic pyridinium (B92312) species. The "reduced" haloperidol pyridinium metabolite (RHPP+) is found in the brain, plasma, and urine of patients receiving haloperidol. rsc.orguq.edu.auacs.org RHPP+ is structurally analogous to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which is known to induce Parkinson's disease-like symptoms. rsc.orguq.edu.auwikipedia.org
RHPP+ is suspected to exert neurotoxicity through mechanisms that involve interference with the mitochondrial electron transport chain. rsc.org The formation of RHPP+ occurs via two primary pathways: the reduction of haloperidol pyridinium (HPP+) in the cytosol and the oxidation of this compound in liver microsomes and brain mitochondria. uq.edu.au Studies have shown that RHPP+ concentrations in the blood and urine of haloperidol-treated schizophrenic patients often exceed those of HPP+. uq.edu.au Both HPP+ and RHPP+ are believed to contribute to the neurotoxicity of haloperidol, as they can be transported into various brain structures, including the substantia nigra, striatum, caudate nucleus, and hippocampus, where they may inhibit mitochondrial complex I, potentially leading to neurodegeneration. researchgate.net While RHPP+ inhibits the presynaptic uptake of dopamine and serotonin (B10506), it is generally less active in this regard compared to other metabolites like HPP+ and haloperidol tetrahydropyridine (B1245486) (HPTP). nih.gov
Potential for Contribution to Cardiovascular and Neuropsychiatric Effects
Drug-Drug Interactions Mediated by this compound
The metabolic pathways of haloperidol are complex, involving several enzyme systems, including cytochrome P450 (CYP) enzymes, carbonyl reductase, and uridine (B1682114) diphosphoglucose glucuronosyltransferase researchgate.netdrugbank.comhiv-druginteractions.org. The reduction of haloperidol to this compound is a notable metabolic pathway researchgate.netdrugbank.com.
Role as a Substrate or Inhibitor/Stimulator of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6)
This compound acts as a substrate for cytochrome P450 3A4 (CYP3A4) and an inhibitor of cytochrome P450 2D6 (CYP2D6) researchgate.netdrugbank.comsemanticscholar.orgnih.gov. Research indicates that CYP3A4 is the primary isoform of cytochrome P450 involved in the metabolic conversion, or back-oxidation, of this compound to its parent compound, haloperidol drugbank.comnih.gov. Other CYP isoforms, such as CYP1A1, 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, and 2E1, were not found to be involved in this oxidative process nih.gov.
Inhibition of CYP2D6 by this compound has been observed, with a reported inhibition constant (k_i) of 4.3 µmol x l⁻¹ nih.gov. Haloperidol, the parent compound, also demonstrates both stimulatory and inhibitory effects on CYP2D6 activity depending on its concentration nih.gov.
The following table summarizes the known interactions of this compound with key CYP enzymes:
| Enzyme | Role of this compound | Reference |
| CYP3A4 | Substrate | researchgate.netdrugbank.comsemanticscholar.orgnih.gov |
| CYP2D6 | Inhibitor | researchgate.netsemanticscholar.orgnih.gov |
Impact on Concomitant Medication Pharmacokinetics
Given its role as a CYP3A4 substrate and a CYP2D6 inhibitor, this compound can potentially influence the pharmacokinetics of co-administered medications metabolized by these enzymes. While direct studies focusing solely on the impact of this compound on other drugs are less common, the interactions of its parent compound, haloperidol, provide relevant context due to their shared metabolic pathways and the interconversion between the two compounds.
Haloperidol, for instance, can increase the plasma concentration of tricyclic antidepressants due to its inhibitory effect on the CYP2D6 enzyme mims.comnih.gov. Conversely, co-administration of potent CYP3A4 inducers, such as carbamazepine, phenobarbital, phenytoin, rifampicin, or St. John's wort, can lead to a gradual decrease in haloperidol plasma concentrations, potentially diminishing its efficacy nih.govtandfonline.commedsafe.govt.nzmedcentral.com. Conversely, inhibitors of CYP3A4 and CYP2D6 can lead to elevated haloperidol plasma concentrations nih.govfda.gov.
However, it is important to note that drug interaction studies have generally suggested that interactions of haloperidol (and by extension, its primary metabolites like this compound) with most drugs lead to only minor changes in plasma haloperidol concentrations, often indicating limited clinical significance researchgate.netsemanticscholar.org. Nevertheless, certain co-administrations, such as with carbamazepine, phenytoin, phenobarbital, rifampicin, or quinidine, may significantly alter haloperidol's pharmacokinetics, potentially leading to clinical consequences researchgate.netsemanticscholar.org.
Biomarker Research and Therapeutic Monitoring Implications
The quantification of drug metabolites like this compound and their correlation with various biological markers offers insights into disease progression and treatment response in psychiatric conditions.
Utility of Metabolite Quantification in Research Settings
Quantifying this compound concentrations in plasma has been explored in research settings to assess its potential in predicting treatment response. In studies involving patients with acute exacerbations of schizophrenia, plasma concentrations of this compound, total haloperidol (haloperidol + this compound), and the this compound/haloperidol ratio were assayed nih.gov. These measurements aimed to determine if the metabolite's levels could enhance the predictability of clinical response nih.gov.
Beyond traditional plasma measurements, advanced metabolomics techniques are being utilized. Cell-based metabolomics, employing liquid chromatography-mass spectrometry (LC-MS) combined with multivariate data analysis, has been applied to screen for antipsychotic metabolites, including those of haloperidol, within brain microvascular endothelial cells (BMVECs) jst.go.jpresearchgate.net. These studies confirm that drug biotransformation occurs within the blood-brain barrier (BBB) and demonstrate the utility of such methods for screening drug metabolites at this crucial interface jst.go.jpresearchgate.net. Untargeted metabolomics via LC-MS has also identified metabolites indicative of toxicological responses of BMVECs to high-dose haloperidol, suggesting its potential for revealing metabolic shifts in brain endothelial cells farmaciajournal.com.
Correlation with Biomarkers of Disease Progression or Treatment Response
Other biomarkers explored in the context of haloperidol treatment and its effects include:
Prolactin levels : Haloperidol-induced D2 receptor blockage has been associated with prolactin elevation psychiatryonline.org. Prolactin levels are considered a promising biomarker for treatment response due to dopamine's regulation of serum prolactin through D2 receptors in the hypothalamic-pituitary pathway .
Lactate (B86563) : Treatment with haloperidol has been associated with increased blood lactate concentration, which may serve as an early biomarker for extrapyramidal symptoms in patients receiving chronic antipsychotic treatment mdpi.com.
Cortisol : Patients treated with haloperidol have shown reduced blood cortisol concentrations mdpi.com.
These findings suggest that while direct correlation of this compound levels with primary efficacy outcomes may be inconsistent, its quantification, particularly in relation to the parent compound and other physiological markers, can offer valuable insights into specific aspects of treatment response and potential side effects.
Advanced Analytical Methodologies for Reduced Haloperidol Quantification in Biological Matrices
Chromatographic Techniques
Chromatographic methods are widely employed for the separation and quantification of reduced haloperidol (B65202) from complex biological matrices, leveraging differences in physicochemical properties.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of reduced haloperidol, offering robust separation capabilities. Its versatility is further enhanced by the integration of various detection methods, each suited for specific analytical requirements.
Coulometric detection in HPLC provides an ultrasensitive approach for the simultaneous quantification of haloperidol and this compound in plasma. This method capitalizes on the electrochemical properties of these compounds. An assay developed for human plasma utilized a coulometric detector, achieving a detection limit of 50 ng/L for both haloperidol and this compound using a 1 mL plasma sample. The method involved extracting analytes from alkalinized plasma using a mixture of pentane (B18724) and isopropanol, followed by purification via back-extraction into a perchloric acid solution. The compounds were oxidized at a potential of +0.90 V against a Ag/AgCl reference electrode. The average interassay coefficient of variation for concentrations between 1-40 micrograms/L was approximately 8%, with an absolute recovery of about 80%. nih.gov Another method reported detection limits of 20 pg/mL plasma and quantification limits of 50 pg/mL for both compounds, with linearity down to 50 pg/mL and coefficients of variation less than 7.0% at quantification limits. nih.gov
Table 1: Performance Characteristics of HPLC with Coulometric Detection for this compound
| Parameter | Value (Reference 1) | Value (Reference 9) |
| Detection Limit | 20 pg/mL plasma | 50 ng/L plasma (1 mL sample) |
| Quantification Limit | 50 pg/mL | Not specified |
| Linearity | Down to 50 pg/mL | 1-40 µg/L |
| Coefficient of Variation | < 7.0% (at LOQ) | ~8% (interassay) |
| Absolute Recovery | Not specified | ~80% |
| Oxidation Potential | Not specified | +0.90 V |
Electrochemical detection (ECD) is another highly sensitive technique for quantifying this compound. A liquid chromatographic method for simultaneous quantification of haloperidol and its reduced metabolite in plasma and serum has been described, employing electrochemical detection at a potential of +0.90 V between working and reference electrodes. nih.gov This method allowed for the detection of as little as 0.5 ng per injection. nih.gov Within- and between-day coefficients of variation for both haloperidol and this compound ranged from 4% to 7% at a concentration of 10 micrograms/L. nih.gov Sample preparation typically involves liquid/liquid extraction into a hexane/isoamyl alcohol mixture, with chlorohaloperidol (B1222927) often used as an internal standard. nih.gov, nih.gov Chromatographic separation is commonly achieved using a reversed-phase cyano-bonded column with a mobile phase consisting of phosphate (B84403) buffer and acetonitrile. nih.gov An electrochemical HPLC method for simultaneous determination in plasma reported intra- and inter-assay coefficients of variation less than 7%, with a sensitivity limit of 20 pg on the column. nih.gov
Table 2: Performance Characteristics of HPLC with Electrochemical Detection for this compound
| Parameter | Value (Reference 4) | Value (Reference 5) |
| Detection Limit | 0.5 ng per injection | 20 pg on column |
| Coefficient of Variation | 4-7% (within/between-day at 10 µg/L) | < 7% (intra/inter-assay) |
| Internal Standard | Chlorohaloperidol | Chlorohaloperidol |
| Column Type | Reversed-phase cyano-bonded | Nitrile bonded |
| Detection Potential | +0.90 V | Not specified (Coulochem detector in screen mode) |
UV/Vis detection in HPLC offers a widely accessible and robust method for the quantification of this compound. A sensitive and selective reversed-phase HPLC method with ultraviolet detection has been developed for the simultaneous determination of haloperidol and this compound in plasma. usm.my Drugs were typically detected at wavelengths such as 230 nm usm.my, 215 nm researchgate.net, or 220 nm for this compound and 246 nm for haloperidol. oup.com Chromatographic separation is often performed on C8 or C18 columns. usm.my, oup.com For instance, an Inertsil C8-3 column (150 x 4.6mm, 5 µm) was used with a mobile phase of 50 mM phosphate buffer pH 5.0 and methanol (B129727) (51:49, v/v) eluted at 1.0 mL/min. usm.my Another method for red blood cells used an Ultrasphere ODS column with acetonitrile:0.085M phosphate buffer (30:70), pH 3.5, at a flow rate of 2 mL/min. oup.com Linearity ranges vary, with reported values such as 1-100 ng/mL for both haloperidol and this compound, showing good linearity (r >0.999). researchgate.net Intra-day coefficients of variation for this compound were reported as less than 3.1%, and inter-day CVs were 5.1%. researchgate.net The limit of quantification for each compound was 1.0 ng/mL. researchgate.net Recoveries typically range from 96-100%. researchgate.net
Table 3: Performance Characteristics of HPLC with UV/Vis Detection for this compound
| Parameter | Value (Reference 6) | Value (Reference 13) | Value (Reference 18) |
| Detection Wavelength | 230 nm | 215 nm | 220 nm (RH), 246 nm (H) |
| Column Type | Inertsil C8-3 (150x4.6mm, 5µm) | C18 analytical column | Ultrasphere ODS |
| Mobile Phase | 50 mM phosphate buffer pH 5.0:methanol (51:49, v/v) | Phosphate buffer (0.02M, pH 4.6):perchloric acid (60%):acetonitrile (54:1:45, v/v) | Acetonitrile:0.085M phosphate buffer (30:70), pH 3.5 |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | 2 mL/min |
| Linearity Range | Not specified | 1-100 ng/mL | Not specified |
| Correlation Coefficient | Not specified | >0.999 | Not specified |
| Intra-day CV (RH) | Not specified | < 3.1% | Not specified |
| Inter-day CV (RH) | Not specified | 5.1% | Not specified |
| LOQ (RH) | Not specified | 1.0 ng/mL | 0.1 ng/mL packed RBC |
| Recovery | Not specified | 96-100% | Not specified |
Electrochemical Detection
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices like human plasma and urine. A sensitive and accurate LC-ES-MS method for the determination of haloperidol and this compound in human plasma uses chlorohaloperidol as an internal standard. nih.gov, capes.gov.br Sample preparation often involves liquid-liquid extraction. nih.gov, euchembioj.com For example, a 2-mL plasma volume can undergo basic extraction, acid back-extraction, acid wash, and basic re-extraction using hexane-isoamyl alcohol (99:1, v/v) as the extraction solvent. nih.gov Chromatographic separation is achieved using columns like Nucleosil C18 (150 x 1 mm) with mobile phases such as 2 mM HCOONH4-acetonitrile (55:45, v/v; pH 3.0). nih.gov
LC-MS/MS methods typically monitor characteristic ions for quantification. For haloperidol, an m/z value of 375.9 is often monitored. researchgate.net For this compound, specific ion transitions are used. Linearity ranges for this compound can extend from 0.25-50 ng/mL nih.gov or 15-800 ng/mL for both plasma and urine. capes.gov.br, sci-hub.se Detection limits for this compound have been reported as 0.100 ng/mL nih.gov or 10 ng/mL. capes.gov.br, sci-hub.se Recoveries for this compound spiked into plasma were 46.8–50.2%, and for urine, they were 94.2–98.5%. capes.gov.br, sci-hub.se The high selectivity of LC-MS/MS, achieved by monitoring multiple ions, is a significant advantage over other detection systems. nih.gov
Table 4: Performance Characteristics of LC-MS/MS for this compound
| Parameter | Value (Reference 7) | Value (Reference 24, 31) |
| Internal Standard | Chlorohaloperidol | Haloperidol chlorinated analog |
| Extraction Method | Liquid-liquid extraction | Direct injection of crude samples |
| Column Type | Nucleosil C18 (150x1 mm) | MSpak GF-310 polymer column |
| Mobile Phase | 2 mM HCOONH4-acetonitrile (55:45, v/v; pH 3.0) | 0.09% formic acid in water + 20 mM ammonium (B1175870) acetate |
| Linearity Range | 0.25-50 ng/mL | 15-800 ng/mL (plasma & urine) |
| Detection Limit | 0.100 ng/mL | 10 ng/mL (plasma & urine) |
| Recovery (Plasma) | 70% | 46.8–50.2% |
| Recovery (Urine) | Not specified | 94.2–98.5% |
| Correlation Coefficient | >0.999 | 0.995 (plasma), 0.997 (urine) |
| RSD (Repeatability) | 9.4% (at 0.25 ng/mL) | Not specified |
| RSD (Reproducibility) | 11.2% (at 0.25 ng/mL) | Not specified |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) has also been utilized for the analysis of haloperidol and its reduced metabolite, often coupled with selective detectors to enhance sensitivity and specificity. Early methods for simultaneous determination of haloperidol and this compound in serum employed megabore capillary gas-liquid chromatography with nitrogen-phosphorus selective detection. sigmaaldrich.com This involved a 3-step liquid-liquid extraction. sigmaaldrich.com Another approach described GC with a surface ionization detector (SID) and GC-SIOMS for the selective determination of haloperidol, demonstrating efficient surface ionization and a detection limit of 1.1 ng/mL (S/N = 3) for haloperidol in serum, with coefficients of variation generally below 8.5%. nih.gov While GC methods have been established, their application for this compound specifically, compared to HPLC or LC-MS/MS, may be limited by the volatility requirements of the compounds. researchgate.net, oup.com
Table 5: Performance Characteristics of Gas Chromatography for Haloperidol and this compound
| Parameter | Value (Reference 29 - for Haloperidol) | Value (Reference 36 - for Haloperidol & this compound) |
| Detection Method | Surface Ionization Detector (SID) | Nitrogen-Phosphorus Selective Detection |
| Detection Limit | 1.1 ng/mL (S/N = 3) | Not specified |
| Coefficient of Variation | < 8.5% | Not specified |
| Sample Preparation | Not specified | 3-step liquid-liquid extraction |
| Column Type | Not specified | HP-5 megabore capillary |
Optimized Sample Preparation and Extraction Procedures
The processing and preparation of biological samples are critical steps in the quantification of this compound, aiming to concentrate the target analyte while removing potential endogenous interfering substances such as proteins, lipids, and salts. The low concentrations of metabolites in biological materials often necessitate purification and concentration steps to enhance the analytical signal and improve quantification.
Common sample preparation techniques include:
Protein Precipitation (PPT): This method involves adding a precipitant (e.g., methanol or acetonitrile) to the biological sample, followed by centrifugation to separate the precipitated proteins from the supernatant containing the analyte. For instance, methanol has been used for protein precipitation in serum samples, with a serum-to-precipitant ratio of 1:3.
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between an aqueous biological sample and an immiscible organic solvent. This technique is effective for isolating analytes based on their polarity and solubility.
Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid sorbent to selectively retain the analyte, followed by elution with a suitable solvent. This method offers excellent purification and concentration capabilities. For example, Oasis HLB cartridges have been successfully employed for the extraction of antipsychotic drugs, including haloperidol, from human plasma. The SPE procedure typically involves conditioning the cartridge, loading the sample (often acidified to enhance analyte affinity), washing to remove impurities, and finally eluting the analyte using a solvent mixture with higher elution strength or by adjusting pH to convert the analyte to a non-ionized form, reducing its affinity for the sorbent.
These optimized procedures are crucial for achieving high extraction efficiency and reducing matrix effects, which are particularly important when analyzing trace levels of this compound in complex biological environments.
Method Validation Parameters for Academic Research
Analytical methods for quantifying this compound in biological matrices must undergo rigorous validation to ensure their reliability, accuracy, and suitability for their intended purpose in academic research. Validation parameters typically adhere to international guidelines, such as those set by the International Conference on Harmonization (ICH).
Sensitivity, Specificity, and Linearity
Sensitivity: This refers to the lowest concentration of an analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ). For haloperidol and its metabolites, reported LOD values can be as low as 0.045 µg/mL or 0.31 µg/mL, and LOQ values around 0.135 µg/mL or 0.95 µg/mL. Some highly sensitive methods using LC-MS/MS have reported LODs as low as 5.03 pg/mL for haloperidol. The sensitivity is critical for detecting this compound, which may be present at lower concentrations than the parent drug.
Specificity: Specificity ensures that the method can accurately measure the analyte in the presence of other components in the sample matrix, including endogenous substances and other metabolites or co-administered drugs. This is typically achieved through adequate chromatographic separation and selective detection techniques (e.g., specific m/z transitions in MS/MS).
Linearity: Linearity describes the proportional relationship between the analyte concentration and the instrument response over a defined range. Calibration curves are constructed using known concentrations of the analyte in the biological matrix. Reported linearity ranges for haloperidol (and often applicable to its reduced form in multi-analyte methods) vary, with correlation coefficients (R or R²) generally exceeding 0.99.
Table 1: Representative Sensitivity and Linearity Parameters for Haloperidol Quantification
| Parameter | Range/Value | Correlation Coefficient (R²) | Source [Index] |
| LOD | 0.045 µg/mL | N/A | |
| LOQ | 0.135 µg/mL | N/A | |
| LOD | 0.31 µg/mL | N/A | |
| LOQ | 0.95 µg/mL | N/A | |
| LOD (LC-MS/MS) | 5.03 pg/mL | N/A | |
| Linearity | 1–50 µg/mL | 0.999 | |
| Linearity | 1–60 µg/mL | 0.9995 | |
| Linearity | 5–25 µg/mL | >0.999 | |
| Linearity | 10–400 ng/mL (for metabolites including RHP) | >0.99 |
Precision and Accuracy
Precision: Precision assesses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed as relative standard deviation (%RSD). Both intra-day (repeatability) and inter-day (intermediate precision) precision are evaluated. Acceptable %RSD values are generally below 2% for many analytical methods, and often below 15% for bioanalytical methods, especially at lower concentrations.
Accuracy: Accuracy measures the closeness of the determined value to the true value. It is often evaluated through recovery studies, where known amounts of the analyte are added to blank matrix samples (spiking) and then analyzed. Recovery percentages typically range from 99% to 100%, with some methods reporting ranges like 94.7–100.7% in synthetic urine and serum or 95.40%–102.52% for nominal accuracy. High recovery rates and low %RSD values indicate an accurate method.
Table 2: Representative Precision and Accuracy Parameters for Haloperidol Quantification
| Parameter | Range/Value | Source [Index] |
| Precision (%RSD) | <2% (intra-day and inter-day) | |
| Precision (%CV) | 0.92%–5.33% (intraday); 2.05%–5.73% (interday) | |
| Accuracy (Recovery %) | 99–100% | |
| Accuracy (Recovery %) | 99.55–100.42% | |
| Accuracy (Recovery %) | 94.7–100.7% (synthetic urine/serum) | |
| Accuracy (Nominal) | 95.40%–102.52% |
Applications in Pharmacokinetic and Pharmacodynamic Research Studies
The quantification of this compound is pivotal in pharmacokinetic (PK) and pharmacodynamic (PD) research, providing critical insights into the disposition and effects of its parent drug, haloperidol.
Interconversion Analysis: Research has shown detectable interconversion between haloperidol and this compound in patients. Analytical methods are used to determine the plasma ratios of this compound to haloperidol (RHAL:HAL), which can vary individually and are influenced by both reductive and oxidative drug-metabolizing enzyme systems. This ratio is important for understanding individual differences in drug response and potential for therapeutic drug monitoring.
Physiologically Based Pharmacokinetic (PBPK) Modeling: Quantification data for this compound are used to develop and evaluate PBPK models. These models predict the absorption, distribution, metabolism, and elimination (ADME) of haloperidol and its metabolites in virtual human populations, aiding in anticipating kinetic behavior and addressing interindividual variability. Such models are valuable for informing dosing strategies and personalizing treatment, especially given haloperidol's narrow therapeutic window.
By quantifying this compound, researchers can gain a more comprehensive understanding of haloperidol's complex pharmacology, contributing to optimized therapeutic strategies and improved patient outcomes.
Preclinical Research Models and Methodologies
In Vitro Experimental Systems
In vitro systems are fundamental for dissecting the precise molecular interactions and metabolic transformations of reduced haloperidol (B65202).
Reduced haloperidol is primarily formed from haloperidol through reduction of its butyrophenone (B1668137) carbonyl group, a process mediated by carbonyl reductase caymanchem.commdpi.com. This metabolite can undergo further transformations, including reoxidation back to haloperidol and N-dealkylation.
Studies using human liver microsomal preparations and recombinant human cytochrome P450 (CYP) enzymes have identified key isoforms involved in the metabolism of this compound. The reoxidation of this compound back to haloperidol is catalyzed by CYP3A4, CYP3A5, and CYP1A1, with CYP3A4 being strongly suggested as the major catalyst in human liver nih.govnih.gov. Similarly, the N-dealkylation of this compound to 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) is also predominantly mediated by CYP3A4 nih.govnih.gov.
Kinetic analyses in human liver microsomes demonstrate monophasic enzyme kinetics for these reactions. For the formation of haloperidol from this compound, Km values range from 51-59 µM, and Vmax values vary from 190-334 pmol mg⁻¹ min⁻¹. For CPHP formation, Km values are 44-49 µM, and Vmax values are 74-110 pmol mg⁻¹ min⁻¹ nih.gov.
This compound can also be metabolized to its pyridinium (B92312) analog (RHP+) by CYP3A4 and CYP3A5. Furthermore, CYP1A1, CYP1A2, and CYP3A4 are capable of catalyzing the oxidation of RHP+ to the haloperidol pyridinium analog (HPP+) nih.gov.
Beyond its formation and further metabolism, this compound also exhibits inhibitory effects on other enzymes. Racemic this compound and its metabolite RHPTP competitively inhibit CYP2D6 activity. The estimated Ki values for racemic this compound and RHPTP are 0.24 µM and 0.09 µM, respectively, which are notably lower than that of haloperidol (0.89 µM). Importantly, the S(-)-enantiomer of this compound is a more potent inhibitor of CYP2D6 (Ki = 0.11 µM) compared to its R(+)-enantiomer (Ki = 1.1 µM) researchgate.net.
Table 1: Kinetic Parameters for this compound Metabolism in Human Liver Microsomes nih.gov
| Metabolite Formed | Enzyme | Km (µM) | Vmax (pmol mg⁻¹ min⁻¹) |
| Haloperidol | CYP3A4 | 51-59 | 190-334 |
| CPHP | CYP3A4 | 44-49 | 74-110 |
Table 2: CYP2D6 Inhibition by this compound and Metabolites researchgate.net
| Compound | Inhibition Type | Ki (µM) |
| Racemic this compound | Competitive | 0.24 |
| S(-)-Reduced Haloperidol | Competitive | 0.11 |
| R(+)-Reduced Haloperidol | Competitive | 1.1 |
| RHPTP | Competitive | 0.09 |
| Haloperidol (Parent Compound) | Competitive | 0.89 |
Cell-based assays provide insights into the cellular mechanisms and receptor interactions of this compound.
In human astrocytic glial cells (CCF-SSTG1 and U87MG), this compound has been shown to activate the sigma-1 receptor (S1R), leading to the facilitation of brain-derived neurotrophic factor (BDNF) secretion. This effect is antagonized by selective S1R antagonists, indicating that this compound acts as a functionally selective S1R agonist. Notably, the parent compound, haloperidol, does not exhibit this property caymanchem.comnih.gov. This compound demonstrates a high affinity for sigma-1 receptors, with a Ki value of 1.4 nM caymanchem.com.
Furthermore, in COS-7 cells expressing human transporters, this compound has been found to inhibit the reuptake of norepinephrine, dopamine (B1211576), and serotonin (B10506) (5-HT), with Ki values of 21 µM, 25 µM, and 33 µM, respectively caymanchem.com.
While direct studies specifically on this compound's effects on oligodendrocytes are limited in the provided literature, research on the parent compound, haloperidol, has shown its influence on these glial cells. Haloperidol has been reported to affect glucose metabolism in cultured oligodendrocytes frontiersin.org and to reduce psychosine-induced demyelination in mouse organotypic cerebellar slices, suggesting a potential protective effect on myelin integrity researchgate.net. Haloperidol has also been observed to activate quiescent oligodendrocyte precursor cells in the adult mouse brain isciii.es. These findings, primarily associated with haloperidol, highlight the importance of glial cells in the neurobiological context of antipsychotic action, where this compound, as an active metabolite, may also play a contributing role.
Human Liver Microsomal Preparations and Recombinant Enzyme Systems
Advanced Imaging Techniques in Preclinical Research (e.g., SPECT, PET for Receptor Occupancy)
Advanced imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are indispensable tools in preclinical research for visualizing and quantifying receptor occupancy and neurochemical dynamics in vivo.
In rodent models, SPECT imaging has been used to assess the impact of haloperidol on dopamine transporter (DAT) binding. For instance, pretreatment with haloperidol in rats led to a 25% reduction in striatal ¹²³I-FP-CIT binding to the DAT, suggesting competition with synaptic dopamine levels elevated by haloperidol snmjournals.org. This demonstrates the utility of SPECT in studying variations in synaptic dopamine in vivo snmjournals.org.
PET imaging, particularly with tracers like ¹⁸F-fallypride, has been employed in mice to evaluate D2 receptor occupancy. Studies have shown that haloperidol can specifically block ¹⁸F-fallypride binding to D2 receptors, achieving up to 95% reduction in striatal binding at late time points. This highlights the capacity of PET to determine in vivo parameters such as receptor occupancy during the preclinical development of new D2 receptor ligands snmjournals.org.
Theoretical Frameworks and Hypotheses on Reduced Haloperidol Function
Conceptual Models of Active Metabolite Contribution to Overall Drug Effect
Reduced haloperidol (B65202) (RHAL) is formed from haloperidol (HAL) through the enzymatic reduction of the benzylic ketone group to an alcohol nih.govontosight.ai. This metabolic conversion primarily occurs in the liver ontosight.ai. While RHAL can be reconverted back to the parent drug, the metabolic cycle predominantly favors the reduction of HAL to RHAL nih.gov.
Table 1: Pharmacological Activity of Reduced Haloperidol
| Target Receptor/Mechanism | Effect | K_i Value (nM) / Description | Source |
| Dopamine (B1211576) D2 Receptor | Antagonism | 31 nM (inhibition of radioligand binding) | caymanchem.com |
| Sigma-1 Receptor | Inhibition | 1.4 nM (inhibition of radioligand binding) | caymanchem.com |
| Norepinephrine Reuptake | Inhibition | 21,000 nM (21 μM) | caymanchem.com |
| Dopamine Reuptake | Inhibition | 25,000 nM (25 μM) | caymanchem.com |
| Serotonin (B10506) (5-HT) Reuptake | Inhibition | 33,000 nM (33 μM) | caymanchem.com |
| BDNF Secretion | Stimulation | From CCF-SSTG1 and U87MG astrocytic glial cells | caymanchem.com |
| Neuroleptic Potency | Reduced compared to HAL | 20-50% of HAL in some in vivo tests | nih.gov |
Hypotheses Regarding Metabolite-Mediated Therapeutic Interference
The role of this compound in influencing the therapeutic efficacy of haloperidol has been a subject of investigation, leading to conflicting hypotheses. Some studies have proposed that elevated plasma concentrations of RHAL or high RHAL/HAL ratios may correlate with a diminished therapeutic response to haloperidol in patients nih.gov. This has led to the hypothesis that RHAL might interfere with haloperidol's action at dopamine receptors, thereby potentially reducing the parent drug's effectiveness nih.gov.
However, these findings have not been consistently replicated across all investigations nih.gov. For instance, one study specifically concluded that this compound did not interfere with the antipsychotic action of haloperidol in patients with acute schizophrenia nih.gov. This research found no significant correlation between RHAL concentrations or RHAL/HAL ratios and improvements in psychopathology or the incidence of extrapyramidal adverse effects nih.gov. Despite these inconsistencies, an elevated ratio of this compound-to-haloperidol (e.g., greater than 5) has been suggested as a predictor of poor clinical response, while a ratio below 0.5 might indicate noncompliance mayocliniclabs.com.
Mechanistic Insights into Neurotoxicity Pathways
The neurotoxicity associated with haloperidol treatment is hypothesized to be significantly influenced by its metabolites, particularly cationic species like haloperidol pyridinium (B92312) (HPP+) and this compound pyridinium (RHPP+) researchgate.net. HPP+ is structurally similar to the known dopaminergic neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and its active metabolite MPP+, which are implicated in Parkinson's disease-like symptoms ebmconsult.comwikipedia.org.
These neurotoxic pyridinium metabolites are transported into various brain regions, including the substantia nigra, striatum, caudate nucleus, and hippocampus, via human organic cation transporters (hOCT) researchgate.net. Once inside dopaminergic neurons, these metabolites are believed to inhibit mitochondrial complex I, leading to neurodegeneration, with evidence pointing to the involvement of free radicals researchgate.netebmconsult.com.
Beyond the pyridinium metabolites, haloperidol itself has been shown to induce oxidative stress. This involves an increase in reactive oxygen species (ROS) levels and a decrease in the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase, glutathione (B108866) peroxidase, and glutathione mdpi.comscielo.brnih.govmdpi.commdpi.comcambridge.org. This oxidative imbalance can result in lipid peroxidation and damage to cellular membranes, ultimately contributing to cell death and tissue injury scielo.brcambridge.org.
Mitochondrial dysfunction is another key component of haloperidol's neurotoxicity. Haloperidol, along with other typical antipsychotics, can inhibit the activity of mitochondrial respiratory chain complex I nih.govveeva.commdpi.commedsafe.govt.nz. Such inhibition can impair ATP production and further exacerbate ROS generation nih.gov. The neurotoxicity induced by haloperidol has also been linked to the inhibition of neuronal survival pathways mdpi.com. Specifically, HPP+ is considered a potential contributor to the development of extrapyramidal symptoms (EPS) observed in patients receiving long-term haloperidol therapy wikipedia.org.
Implications for Rational Drug Design and Development of Next-Generation Antipsychotics
The comprehensive understanding of this compound and other metabolites, including their contributions to both the therapeutic effects and adverse reactions of haloperidol, is paramount for optimizing current treatment strategies ontosight.aiontosight.ai. The insights gained from studying this compound can inform the mechanisms of action of haloperidol and the pathways leading to its side effects, thereby guiding the development of safer and more effective antipsychotic medications ontosight.ai.
The demonstrated neurotoxic potential of pyridinium metabolites, such as HPP+, underscores a critical consideration for rational drug design: future antipsychotics should ideally be designed to avoid the formation of such toxic species or to be less susceptible to metabolic pathways that generate them researchgate.netebmconsult.com.
The evolution of antipsychotic drugs from first-generation agents like haloperidol to second-generation (atypical) antipsychotics (e.g., risperidone, clozapine, olanzapine) reflects this understanding. Atypical antipsychotics generally exhibit improved side effect profiles, including a lower incidence of extrapyramidal symptoms and reduced oxidative damage ebmconsult.commdpi.comdrugbank.comwebmd.com. This improvement is partly attributed to their more rapid dissociation from dopamine D2 receptors and their inherent antioxidant activities mdpi.comdrugbank.com.
Therefore, the development of next-generation antipsychotics should prioritize compounds that possess favorable receptor binding kinetics (e.g., rapid D2 receptor dissociation) and a reduced propensity to form neurotoxic metabolites, induce oxidative stress, or cause mitochondrial dysfunction ebmconsult.commdpi.comdrugbank.com. Furthermore, a more targeted approach to drug trials, informed by a deeper understanding of drug mechanisms and the identification of specific biological subgroups of patients, holds promise for developing novel therapeutics that are more precisely tailored and effective .
Future Directions in Reduced Haloperidol Research
Comprehensive Elucidation of Remaining Metabolic Enzyme Contributions and Genetic Influences
The metabolism of haloperidol (B65202) is a complex process involving several enzyme systems, with future research aiming for a more comprehensive understanding of all contributing metabolic enzymes and the impact of genetic variations. Haloperidol is primarily metabolized in the liver, involving the cytochrome P450 (CYP) system through oxidative dealkylation, and ultimately conjugated with glycine (B1666218) mims.com. Specifically, CYP2D6 and CYP3A4 are recognized as key enzymes in haloperidol metabolism nih.govresearchgate.net. Reduced haloperidol itself can be re-oxidized back to haloperidol by CYP2D6 and CYP3A4 g-standaard.nl.
Genetic polymorphisms in these enzymes, particularly CYP2D6, are known to significantly influence haloperidol plasma concentrations and interindividual differences in drug metabolism nih.govresearchgate.netpsychiatryinvestigation.org. For instance, individuals classified as "poor metabolizers" (PMs) due to CYP2D6 variants may have severely this compound metabolism psychiatryinvestigation.orgpsychiatryinvestigation.org. Conversely, "ultrarapid metabolizers" (UMs) with CYP2D6 gene duplication can exhibit increased enzyme activity, leading to lower plasma concentrations of metabolized drugs nih.govg-standaard.nl. However, the specific influence of certain CYP2D6 alleles, such as CYP2D6*10A in Japanese psychiatric subjects, on haloperidol plasma concentration remains unclear, suggesting the need for further genetic studies nih.gov.
Advanced Characterization of Receptor-Mediated Signaling and Functional Outcomes
This compound exhibits pharmacological activity, primarily acting as a dopamine (B1211576) antagonist, similar to its parent compound, haloperidol, albeit generally with less potency ontosight.ai. Haloperidol exerts its antipsychotic effect through strong antagonism of dopamine D2 receptors, particularly in the mesolimbic and mesocortical systems of the brain drugbank.com. Future research needs to advance the characterization of this compound's specific receptor-mediated signaling and its subsequent functional outcomes.
While haloperidol has a high binding affinity for dopamine D2 receptors and a lack of significant serotonergic, alpha, histamine, or cholinergic receptor profiles, the precise receptor binding profile and downstream signaling pathways of this compound require more detailed elucidation mdpi.com. Understanding how this compound interacts with various dopamine receptor subtypes (e.g., D1, D2, D3) and other neurotransmitter systems will be critical. For instance, haloperidol has been shown to modulate brain functional connectivity, reducing connectivity between regions like the substantia nigra and prefrontal cortices, which may relate to its therapeutic action and dyskinetic effects researchgate.net. Investigating whether this compound similarly impacts brain connectivity and how its effects might differ from the parent compound could reveal distinct functional contributions.
Furthermore, research should explore the potential for this compound to influence other targets. For example, haloperidol is also a high-affinity sigma-1 receptor antagonist, and its reduced metabolite has been noted to cross the central nervous system and bind to sigma-1 receptors nih.gov. Future studies could investigate the functional implications of this compound's interaction with sigma-1 receptors, particularly in areas like neuropathic pain or other non-dopaminergic pathways. Understanding these complex receptor interactions and their functional consequences will provide a more complete picture of this compound's contribution to both therapeutic effects and potential side effects.
Sophisticated Pharmacokinetic-Pharmacodynamic (PKPD) and Physiologically Based Pharmacokinetic (PBPK) Modeling
Sophisticated pharmacokinetic-pharmacodynamic (PKPD) and physiologically based pharmacokinetic (PBPK) modeling are essential for predicting drug exposure and response, especially given the significant interindividual variability observed with haloperidol and its metabolites nih.govnih.gov. Current PKPD models for haloperidol aim to quantify its efficacy, accounting for factors like placebo effect and variability in exposure-response nih.govresearchgate.netuni-muenchen.de. PBPK models for haloperidol and this compound have been developed to predict their pharmacokinetics in healthy and psychotic populations, demonstrating good agreement with observed values nih.govresearchgate.netmdpi.com.
Future directions in this area involve developing more comprehensive and refined PKPD and PBPK models that specifically integrate the dynamics of this compound. This includes:
Accounting for Inter-individual Variability : Further refining models to better predict the large interindividual variability in haloperidol and this compound plasma concentrations, incorporating genetic factors (e.g., CYP2D6, CYP3A4 polymorphisms) and other patient-specific physiological parameters nih.govnih.gov.
Drug-Drug Interactions : Expanding PBPK models to precisely predict drug-drug interactions involving this compound, beyond those already studied (e.g., haloperidol-rifampicin interaction), to optimize co-medication strategies nih.govmdpi.com.
Multiple Administration Routes : While current models have focused on oral and intravenous routes, future studies should extend modeling to other administration routes, such as intramuscular, to provide a more complete understanding of its kinetic behavior nih.gov.
Disease-Specific Populations : Developing and validating models for specific patient populations with co-morbidities that might affect haloperidol and this compound pharmacokinetics, such as tuberculosis patients or those with liver impairment nih.govmdpi.com.
Integration of Metabolite Dynamics : Creating integrated PKPD models that explicitly link the concentrations of both haloperidol and this compound to clinical outcomes, considering their individual and combined contributions to therapeutic effects and adverse events. This would allow for a more nuanced understanding of the exposure-response relationship.
These advanced modeling approaches will facilitate the application of precision medicine by allowing for better anticipation of kinetic behavior and the development of individualized dosing strategies to optimize therapeutic effects and minimize adverse outcomes nih.govmdpi.com.
Longitudinal Observational and Clinical Studies on Metabolite Dynamics and Patient Trajectories
Longitudinal observational and clinical studies are crucial for understanding the long-term dynamics of this compound and its correlation with patient trajectories. While some studies have evaluated the influence of haloperidol and its metabolite plasma levels on clinical outcome in schizophrenic patients over short periods (e.g., four weeks), more extensive longitudinal data are needed nih.gov. Early research suggested that the this compound/haloperidol ratio could serve as a marker for predicting clinical outcome nih.gov.
Future research should prioritize:
Long-Term Metabolite Monitoring : Conducting extended observational studies to track the plasma concentrations of this compound over prolonged periods in diverse patient populations, correlating these dynamics with long-term clinical outcomes, including symptom severity, functional improvement, and recurrence of illness cambridge.org.
Trajectory Analysis : Employing advanced statistical methods, such as k-means cluster modeling for longitudinal data and network analysis, to identify distinct patient response trajectories based on metabolite dynamics cambridge.orgresearchgate.net. This can help in understanding how the levels of this compound evolve over time in responders versus non-responders, or in patients experiencing different side effect profiles.
Correlation with Clinical Endpoints : Establishing clear correlations between this compound dynamics and a broader range of clinical endpoints, including positive and negative symptoms, cognitive function, and quality of life, beyond traditional symptom rating scales cambridge.orgresearchgate.net.
Impact of Co-medication and Lifestyle Factors : Investigating how co-administered medications, diet, smoking status, and other lifestyle factors influence the long-term dynamics of this compound and its impact on patient trajectories researchgate.net.
Biomarker Identification : Identifying this compound levels or its ratios with the parent drug as potential biomarkers for predicting treatment response, treatment resistance, or the risk of specific adverse effects, which could guide clinical decision-making.
Such studies will provide invaluable insights into the real-world impact of this compound on patient care and help refine treatment protocols.
Exploration of Novel Therapeutic Targets and Mechanisms of Action Identified Through Metabolite Research
Research into haloperidol's metabolism, particularly the role of this compound, offers a promising avenue for identifying novel therapeutic targets and mechanisms of action. Understanding how haloperidol and its metabolites interact with cellular pathways can reveal new insights into the pathophysiology of psychiatric disorders and potential therapeutic interventions.
Current research has begun to explore the metabolic consequences of haloperidol at the cellular level, identifying significant metabolites linked to toxic responses in brain microvascular endothelial cells (BMVECs) and pinpointing affected metabolic processes such as the pentose (B10789219) phosphate (B84403) pathway, citrate (B86180) cycle, and glutamine/glutamate metabolism farmaciajournal.comfarmaciajournal.com. Future research should extend this to this compound:
Metabolomics and Systems Biology : Utilizing untargeted metabolomics-based liquid chromatography-mass spectrometry to thoroughly analyze endogenous cellular metabolites in the presence of this compound. This can reveal broader metabolic dysregulations and identify novel pathways or biomarkers associated with its pharmacological or toxicological effects farmaciajournal.comfarmaciajournal.com.
Specific Cellular and Molecular Mechanisms : Delving deeper into the specific cellular and molecular mechanisms by which this compound exerts its effects. This includes investigating its impact on gene expression, protein phosphorylation (e.g., AMPK, mTORC1 signaling pathways), and other intracellular signaling cascades that may contribute to its therapeutic or adverse profiles nih.govmdpi.com. For instance, haloperidol has been shown to inactivate AMPK and reduce tau phosphorylation in mouse models, suggesting a D2 receptor blockade mechanism nih.gov. Future studies could examine if this compound shares or differs in these effects.
Neurotoxicity and Neuroprotection : Investigating the potential neurotoxic or neuroprotective roles of this compound, especially in the context of long-term therapy. Haloperidol has a neurotoxic metabolite, HPP+, which affects serotonergic and dopaminergic neurons wikipedia.org. Research into this compound's own potential to contribute to or mitigate such effects is warranted.
Beyond Dopamine Antagonism : Exploring mechanisms of action beyond traditional dopamine receptor antagonism, considering its potential interactions with other receptor systems (e.g., sigma-1 receptors) or its influence on neuroinflammatory processes and brain metabolism mdpi.comnih.govmdpi.com. This could lead to the discovery of novel targets for conditions where this compound might have a unique therapeutic advantage.
By dissecting the intricate molecular and cellular effects of this compound, researchers can uncover new therapeutic opportunities and develop more targeted interventions.
Development of Personalized Medicine Approaches Guided by Metabolite Profiling
The development of personalized medicine approaches, guided by comprehensive metabolite profiling, represents a significant future direction for optimizing treatment with haloperidol and its metabolites. The large interindividual variability in haloperidol plasma concentrations and patient responses highlights the need for individualized treatment strategies researchgate.netnih.govfarmaciajournal.com. Metabolomic profiling, which studies the levels of numerous metabolic intermediates and products, offers a detailed examination of metabolic dysfunctions and can be used to identify markers associated with treatment outcomes nih.gov.
Future efforts in personalized medicine for this compound should focus on:
Predictive Biomarkers : Identifying robust metabolomic signatures, including levels of this compound and other related metabolites, that can predict an individual's response to haloperidol treatment and the likelihood of developing specific side effects farmaciajournal.comnih.gov. This could involve combining metabolite data with clinical, exposure, and genetic markers to create a more powerful predictive model nih.gov.
Pharmacogenomic Integration : Integrating genetic information, particularly regarding CYP enzyme polymorphisms (e.g., CYP2D6, CYP3A4), with metabolite profiles to better understand and predict individual metabolic capacities and drug responses nih.govg-standaard.nlpsychiatryinvestigation.orgpsychiatryinvestigation.org. This would allow for genotype-guided dosing adjustments to optimize efficacy and minimize adverse reactions psychiatryinvestigation.orgpsychiatryinvestigation.org.
Therapeutic Drug Monitoring (TDM) Refinement : Enhancing TDM strategies to include routine monitoring of this compound levels alongside haloperidol, to provide a more complete picture of drug exposure and metabolic status. This could inform real-time dose adjustments to maintain therapeutic concentrations and avoid toxicity researchgate.net.
Early Prediction of Adverse Effects : Utilizing metabolite profiling to predict the early onset of metabolic or other adverse effects associated with antipsychotic treatment, enabling proactive interventions and personalized management plans farmaciajournal.comnih.gov.
Targeted Interventions : Informing the development of targeted interventions to protect against potential toxic effects or enhance therapeutic benefits based on an individual's unique metabolic profile. For example, understanding how haloperidol alters endothelial cell metabolism could lead to interventions that protect the blood-brain barrier farmaciajournal.com.
Ultimately, integrating metabolite profiling into clinical practice will enable clinicians to tailor haloperidol treatment to the individual patient, leading to improved efficacy, reduced adverse events, and enhanced quality of life.
Q & A
Basic Research: What are the primary metabolic pathways of haloperidol, and which enzymes are involved in the formation of reduced haloperidol?
Haloperidol undergoes two major metabolic pathways: glucuronidation (the dominant pathway) and carbonyl reduction to form this compound (RHAL). The reduction is mediated by cytosolic ketone reductases, while oxidative N-dealkylation and pyridinium metabolite formation are CYP3A4-dependent. Back-oxidation of RHAL to haloperidol occurs via CYP3A4, suggesting a reversible equilibrium .
Methodological Insight : In vitro microsomal assays using human liver microsomes and isoform-specific CYP inhibitors (e.g., ketoconazole for CYP3A4) are critical for elucidating these pathways. Quantification via LC-MS/MS allows differentiation between haloperidol, RHAL, and glucuronide conjugates .
Basic Research: Which analytical methods are recommended for quantifying this compound and its parent compound in biological matrices?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are gold standards. GC-MS achieves superior separation of haloperidol and RHAL with detection limits as low as 10 pg, while LC-MS/MS is preferred for stability-indicating assays in complex matrices (e.g., plasma). Hypersil BDS C18 columns with chemometric optimization (e.g., mixture I-optimal design) resolve up to 13 related impurities .
Validation Parameters : Include recovery (>85%), linearity (1–100 ng/mL), and precision (RSD <5%) for regulatory compliance .
Advanced Research: How does this compound stereoselectively inhibit CYP2D6, and what are the implications for drug interactions?
S(-)-RHAL is a potent competitive inhibitor of CYP2D6 (Ki = 0.11 µM), while the R(+)-enantiomer is 10-fold less potent (Ki = 1.1 µM). This stereoselectivity arises from differential binding to the CYP2D6 active site. RHAL’s inhibition potency exceeds haloperidol itself (Ki = 0.89 µM), increasing risks of interactions with CYP2D6 substrates (e.g., dextromethorphan) .
Methodological Insight : Use human liver microsomes with dextromethorphan as a probe substrate. Kinetic parameters (Km, Vmax, Ki) are derived via nonlinear regression of inhibition curves. Racemic RHAL requires chiral chromatography for enantiomer-specific analysis .
Advanced Research: Why do studies report contradictory findings on the pharmacological activity of this compound?
While RHAL is traditionally considered inactive, reoxidation to haloperidol via CYP3A4 may restore dopaminergic antagonism. Plasma RHAL/haloperidol ratios correlate with treatment resistance in schizophrenia, suggesting that high RHAL levels reduce net D2 receptor occupancy. However, interindividual variability in CYP3A4 activity complicates these observations .
Contradiction Resolution : Longitudinal pharmacokinetic studies with stable isotope tracers can clarify RHAL’s contribution to efficacy. Population pharmacokinetic modeling accounts for CYP3A4 polymorphisms and drug-drug interactions .
Advanced Research: How does haloperidol-induced mitochondrial dysfunction relate to this compound’s role in adverse effects?
Haloperidol inhibits respiratory complex I and increases oxidative stress, leading to ATP depletion and neuronal damage. While RHAL is not directly implicated, its formation may prolong haloperidol’s mitochondrial effects by serving as a reservoir for back-oxidation. This mechanism is hypothesized to underlie tardive dyskinesia .
Experimental Design : Measure oxygen consumption rates (OCR) in neuronal cell lines using Seahorse assays. Compare OCR changes after treatment with haloperidol vs. RHAL to isolate mitochondrial contributions .
Advanced Research: What experimental designs optimize formulation strategies for haloperidol nanocrystals, and how does this compound affect stability?
A 3² factorial design evaluates polymer:drug (PVPk30:haloperidol) and surfactant:drug (Poloxamer 407:haloperidol) ratios. Particle size, zeta potential, and dissolution are key responses. RHAL formation in nanocrystals is minimized by stabilizing the carbonyl group via pH control (e.g., citrate buffer at pH 4.5) .
Statistical Tools : Response surface methodology (RSM) and ANOVA identify significant factors. Accelerated stability testing (40°C/75% RH) monitors RHAL degradation over 6 months .
Advanced Research: What is the clinical significance of this compound’s back-oxidation to haloperidol in vivo?
Back-oxidation via CYP3A4 creates a metabolic loop , prolonging haloperidol’s half-life and complicating dose-response relationships. Patients with CYP3A5*3/*3 genotypes (poor metabolizers) exhibit higher RHAL levels, potentially reducing efficacy .
Methodological Insight : Genotype-phenotype association studies using PCR-RFLP for CYP3A4/5 variants, paired with population PK modeling, predict individual exposure to active species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
